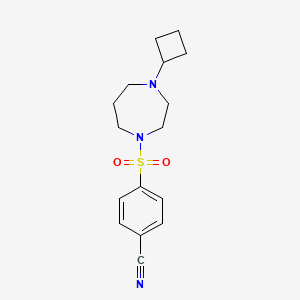

![molecular formula C19H17N3O3S B2616704 (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 327061-86-9](/img/structure/B2616704.png)

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

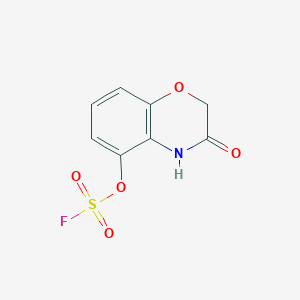

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.

BenchChem offers high-quality (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized in various studies, focusing on their potential applications in medicine and materials science. For instance, research on novel synthesis methods has led to the development of polyfunctionally substituted heterocyclic compounds derived from this chemical, demonstrating significant antitumor activities against different human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010)[https://consensus.app/papers/novel-synthesis-antitumor-evaluation-polyfunctionally-shams/5babf9797ccf5d0eb7fd58f453b29bf4/?utm_source=chatgpt]. This highlights the compound's role in the synthesis of medically relevant molecules.

Anticancer Properties

Further research into its derivatives has shown potent anticancer properties, with specific compounds displaying high inhibitory effects in vitro. The diverse synthetic procedures and the convenience of yield production emphasize the compound's utility in medicinal chemistry (Sroor et al., 2020)[https://consensus.app/papers/novel-sroor/6ae8619d1d515b82b433e233ce481a71/?utm_source=chatgpt].

Antimicrobial Applications

Some studies have focused on the antimicrobial properties of derivatives based on this compound. Novel antimicrobial acyclic and heterocyclic dyes and their precursors, synthesized from the compound, have shown significant activity against various bacterial and fungal strains, suggesting potential applications in dyeing and textile finishing (Shams et al., 2011)[https://consensus.app/papers/design-synthesis-novel-antimicrobial-acyclic-shams/b9cc6da1d2895dee8a3677603c32fab2/?utm_source=chatgpt].

Corrosion Inhibition

Research has also explored the application of acrylamide derivatives, related to the compound , as corrosion inhibitors for metals in acidic solutions. These studies reveal that the derivatives can significantly reduce corrosion rates, offering a potential application in material science and engineering (Abu-Rayyan et al., 2022)[https://consensus.app/papers/study-synthesis-characterization-acrylamide-aburayyan/9767f52943535bff900aa9f4726c3ddd/?utm_source=chatgpt].

Electrogenerated Chemiluminescence (ECL)

The compound has been studied for its electrogenerated chemiluminescence (ECL) properties, with research indicating potential applications in analytical and bioanalytical chemistry. The ECL of a carbazole thiophene cyanoacrylate dye, closely related to the compound, showed distinct behaviors in solution versus on a surface, suggesting its utility in developing sensitive analytical methods (Nepomnyashchii & Parkinson, 2014)[https://consensus.app/papers/contrasting-electrogenerated-chemiluminescence-nepomnyashchii/8af6b577bef3522a943949a2bc1f0efa/?utm_source=chatgpt].

Mécanisme D'action

Target of Action

The primary target of (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is Glycogen Phosphorylase (GP) . GP is the key enzyme in glycogen breakdown and contributes to hepatic glucose production during fasting or during insulin resistance .

Mode of Action

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide acts as a GP inhibitor . By inhibiting GP, it reduces hepatic glucose production, which can be beneficial in conditions like Type 2 Diabetes Mellitus (T2DM) where there is insulin resistance .

Biochemical Pathways

The inhibition of GP by (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide affects the glycogenolysis pathway . This results in a decrease in glucose production, thereby reducing blood glucose levels .

Result of Action

The molecular and cellular effects of (E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide’s action include enhanced glycolysis, increased mitochondrial oxidation, significantly increased ATP production, and elevated calcium influx in MIN6 cells . Furthermore, it induces mTORC1-specific phosphorylation of S6K, increases levels of PDX1 and insulin protein, and increases insulin secretion .

Propriétés

IUPAC Name |

2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c20-10-12(9-11-5-7-13(23)8-6-11)18(25)22-19-16(17(21)24)14-3-1-2-4-15(14)26-19/h5-9,23H,1-4H2,(H2,21,24)(H,22,25)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYAMPRFDCKJCH-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)O)/C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2616621.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616622.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)

![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)

![2-[1-(Oxan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2616635.png)

![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)